Suberylglycine
Overview
Description
Suberylglycine is a glycine-conjugated form of the dicarboxylic acid suberic acid. It is an endogenous metabolite found in humans and other organisms. This compound is particularly notable for its role in metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency, where its urinary levels are significantly elevated .
Mechanism of Action
Target of Action
Suberylglycine is an acyl glycine, which is a minor metabolite of fatty acid . It is primarily associated with medium-chain acyl-CoA dehydrogenase deficiency . This condition is one of several metabolic disorders presenting clinically as Reye syndrome .
Mode of Action
It is known that this compound and hexanoylglycine are excreted in high concentration only when patients with medium-chain acyl-coa dehydrogenase deficiency are acutely ill . This suggests that this compound may interact with its targets during these acute episodes.
Biochemical Pathways
This compound is involved in the fatty acid metabolism pathway . It is a product of the breakdown of medium-chain fatty acids, which are crucial for energy production in the body . When there is a deficiency in medium-chain acyl-CoA dehydrogenase, the metabolism of these fatty acids is disrupted, leading to the accumulation of this compound .
Pharmacokinetics
It is known that this compound is a minor metabolite of fatty acid metabolism, suggesting that it is produced and metabolized within the body .
Result of Action
Its presence in high concentrations during acute illness in patients with medium-chain acyl-coa dehydrogenase deficiency suggests that it may have a role in the pathophysiology of this condition .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, diet, which can affect the levels of fatty acids in the body, may influence the production of this compound . Additionally, genetic factors may also play a role in determining how this compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
Suberylglycine plays a role in the metabolism of fatty acids. It is formed through the action of glycine N-acyltransferase, which catalyzes the conjugation of suberyl-CoA with glycine . This compound interacts with various enzymes and proteins involved in fatty acid metabolism. For instance, it is associated with the enzyme medium-chain acyl-CoA dehydrogenase, which is crucial for the β-oxidation of fatty acids . The interaction between this compound and these enzymes is essential for the proper breakdown and utilization of fatty acids in the body.
Cellular Effects
This compound influences various cellular processes, particularly those related to fatty acid metabolism. It affects cell signaling pathways and gene expression involved in energy homeostasis. For example, elevated levels of this compound have been observed in cells with impaired fatty acid oxidation, leading to disruptions in cellular metabolism and energy production . Additionally, this compound can impact mitochondrial function, as it is involved in the transport and oxidation of fatty acids within the mitochondria .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to specific enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for glycine N-acyltransferase, facilitating the conjugation of suberyl-CoA with glycine . This reaction is crucial for the detoxification and excretion of excess fatty acids. Furthermore, this compound can inhibit or activate certain enzymes, thereby modulating metabolic pathways and influencing gene expression related to fatty acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including alterations in mitochondrial activity and energy metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Low doses of this compound have been shown to have minimal impact on cellular function, while higher doses can lead to significant metabolic disruptions . In animal studies, high doses of this compound have been associated with toxic effects, such as liver damage and impaired mitochondrial function . These findings highlight the importance of dosage considerations when studying the effects of this compound in vivo.
Metabolic Pathways
This compound is involved in the metabolic pathways of fatty acid oxidation. It is formed through the oxidation of suberyl-CoA, an intermediate in the β-oxidation of fatty acids . This compound interacts with enzymes such as medium-chain acyl-CoA dehydrogenase and glycine N-acyltransferase, facilitating the breakdown and utilization of fatty acids . The presence of this compound in metabolic pathways is indicative of disruptions in fatty acid metabolism, often associated with metabolic disorders .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the mitochondria, where it participates in fatty acid oxidation . The transport of this compound across cellular membranes is facilitated by transporters such as carnitine/acylcarnitine translocase . This ensures the proper distribution and utilization of this compound within cells, contributing to overall metabolic homeostasis.
Subcellular Localization
This compound is predominantly localized in the mitochondria, where it plays a crucial role in fatty acid metabolism . The subcellular localization of this compound is facilitated by targeting signals and post-translational modifications that direct it to specific compartments within the mitochondria . This localization is essential for its activity and function in the oxidation and utilization of fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Suberylglycine can be synthesized through the conjugation of suberic acid with glycine. This reaction is typically catalyzed by the enzyme glycine N-acyltransferase. The reaction conditions generally involve the presence of acyl-CoA and glycine, resulting in the formation of this compound and CoA .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Suberylglycine primarily undergoes conjugation reactions. It is formed through the enzymatic reaction between acyl-CoA and glycine, catalyzed by glycine N-acyltransferase .
Common Reagents and Conditions:
Reagents: Acyl-CoA, glycine
Conditions: Enzymatic catalysis by glycine N-acyltransferase
Major Products Formed: The primary product of the reaction involving this compound is CoA, alongside this compound itself .
Scientific Research Applications
Suberylglycine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reference compound in the study of metabolic pathways involving dicarboxylic acids and their conjugates.
Medicine: Its elevated levels in urine are used for the diagnosis of certain metabolic disorders.
Industry: Potential applications in the development of diagnostic tools and therapeutic interventions for metabolic diseases.
Comparison with Similar Compounds
Hexanoylglycine: Another glycine-conjugated dicarboxylic acid, similar in structure and function to suberylglycine.
Octanoylglycine: Similar in structure, formed by the conjugation of octanoic acid with glycine.
Uniqueness: this compound is unique due to its specific role in the metabolism of medium-chain fatty acids. Its elevated levels in urine are particularly indicative of medium-chain acyl-CoA dehydrogenase deficiency, making it a valuable biomarker for this condition .
Properties
IUPAC Name |
8-(carboxymethylamino)-8-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXATVKDSYDWTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209080 | |
Record name | Suberylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Suberylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000953 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60317-54-6 | |
Record name | Suberylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60317-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Suberylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Suberylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Suberylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000953 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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